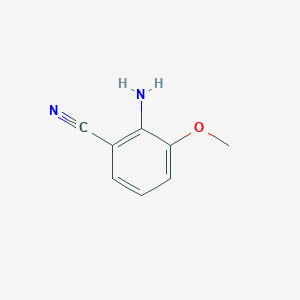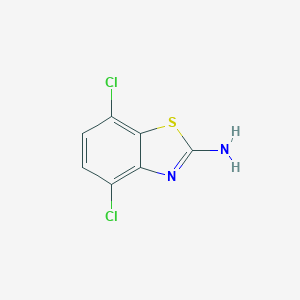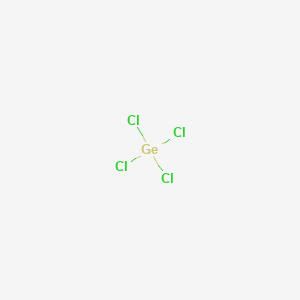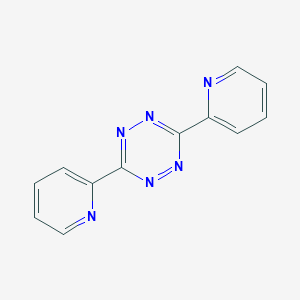
Tri-o-tolylphosphine
Overview
Description
Tri-o-tolylphosphine: is an organophosphorus compound with the chemical formula C21H21P . It is a white, crystalline solid that is insoluble in water but soluble in organic solvents. This compound is widely used as a ligand in coordination chemistry and homogeneous catalysis due to its ability to form stable complexes with transition metals .
Mechanism of Action
Target of Action
Tri-o-tolylphosphine is primarily used as a ligand in various chemical reactions . A ligand is a molecule that binds to another (usually larger) molecule. In the case of this compound, it binds to metal ions during catalytic reactions.
Mode of Action
This compound interacts with its targets (metal ions) by donating electron pairs to them. This forms a complex that facilitates various chemical reactions. For instance, it is used in the Heck reaction and Suzuki-Miyaura cross-coupling of propargylic carbonates .
Biochemical Pathways
This compound is involved in several biochemical pathways, including the Heck reaction, Suzuki-Miyaura cross-coupling, and other palladium-catalyzed cross-coupling reactions . These reactions are crucial in organic synthesis, allowing for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules.
Pharmacokinetics
Like other phosphines, it is likely to be poorly soluble in water but soluble in organic solvents .
Result of Action
The result of this compound’s action is the facilitation of chemical reactions. By acting as a ligand, it enables the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis. This can lead to the creation of complex organic molecules, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to air and reacts slowly with moisture/water . Therefore, reactions involving this compound are typically carried out under anhydrous (water-free) conditions . Additionally, the temperature can also affect the rate and outcome of the reactions it catalyzes .
Biochemical Analysis
Biochemical Properties
Tri-o-tolylphosphine is known to act as a ligand in various biochemical reactions . It has been used in the ruthenium-catalyzed direct amination of alcohols . It is also used in Suzuki reaction
Molecular Mechanism
This compound is known to participate in various reactions as a ligand . In the ruthenium-catalyzed direct amination of alcohols, it likely interacts with the ruthenium catalyst
Temporal Effects in Laboratory Settings
It is known that in solution, this compound slowly converts to the phosphine oxide .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Tris(o-tolyl)phosphine Oxide: Tri-o-tolylphosphine can be synthesized by reducing tris(o-tolyl)phosphine oxide using reducing agents such as lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tri-o-tolylphosphine can undergo oxidation to form tris(o-tolyl)phosphine oxide.
Substitution: It participates in various substitution reactions, particularly in the formation of metal-phosphine complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Typical reagents include metal halides and metal acetates.
Major Products:
Oxidation: Tris(o-tolyl)phosphine oxide.
Substitution: Metal-phosphine complexes, such as palladium and platinum complexes.
Scientific Research Applications
Chemistry:
Catalysis: Tri-o-tolylphosphine is used as a ligand in various catalytic reactions, including the Suzuki-Miyaura cross-coupling reaction and the Heck reaction.
Biology and Medicine:
Drug Development: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients due to its ability to form stable complexes with transition metals.
Industry:
Comparison with Similar Compounds
Triphenylphosphine: Similar to tri-o-tolylphosphine but with phenyl groups instead of o-tolyl groups.
Tri-p-tolylphosphine: Contains p-tolyl groups instead of o-tolyl groups.
Tricyclohexylphosphine: Contains cyclohexyl groups instead of tolyl groups.
Uniqueness: this compound is unique due to its ortho-methyl substitution, which provides steric hindrance and influences the electronic properties of the phosphine ligand. This makes it particularly effective in certain catalytic reactions where steric and electronic factors are crucial .
Properties
IUPAC Name |
tris(2-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21P/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIOYMYWGDAQPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064130 | |
| Record name | Phosphine, tris(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Tri-o-tolylphosphine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18398 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6163-58-2 | |
| Record name | Tri-o-tolylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6163-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris-o-tolyphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006163582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tri-o-tolylphosphine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphine, tris(2-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine, tris(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2-methylphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS-O-TOLYPHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M32DK8XA8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tri-o-tolylphosphine?
A1: this compound has the molecular formula C21H21P and a molecular weight of 304.37 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: Key spectroscopic data includes:
- 1H NMR (C6D6): δ 6.98 (m, 18H), 6.77 (m, 6H), 2.92 (s, 18H) []
- 31P{1H} (C6D6): d −6.72 (s) []
- IR (KBr): Characteristic peaks observed at various wavenumbers. []
Q3: What is the solubility of this compound?
A3: this compound is insoluble in water but soluble in alcohols, benzene, and chloroform. It demonstrates high solubility in ether. []
Q4: How stable is this compound under ambient conditions?
A4: While relatively air-stable, this compound can undergo slow oxidation, particularly in solution. Storage under an inert atmosphere is recommended. []
Q5: Why is this compound favored in certain palladium-catalyzed reactions?
A5: Its bulky structure provides steric hindrance, influencing the reactivity and selectivity of palladium catalysts. This is particularly beneficial in Heck reactions involving less reactive aryl halides like chlorides. [, ]
Q6: Can you elaborate on the role of this compound in palladium-catalyzed Stille reactions?
A6: this compound serves as a ligand, stabilizing the palladium catalyst and influencing its reactivity. It has been successfully utilized in Stille reactions for radiolabeling compounds like [11C]celecoxib. []
Q7: How does this compound affect the rate of Suzuki polycondensation reactions?
A7: When used in conjunction with palladium catalysts like Pd(OAc)2, this compound can facilitate high molecular weight polymer formation in Suzuki polycondensations. []
Q8: Are there instances where this compound leads to unexpected reactivity in palladium catalysis?
A8: Yes, this compound can promote aryl-aryl exchange reactions with the palladium center in Suzuki polycondensations, leading to chain termination with phenyl or o-tolyl groups. []
Q9: What is the role of this compound in photopolymerization reactions?
A9: this compound acts as a photopolymerization initiator for monomers like methyl methacrylate. Notably, its initiation rate is significantly higher than that of triphenylphosphine. []
Q10: Have computational methods been used to study this compound and its complexes?
A10: Yes, PM3 calculations have been employed to investigate conformational properties and inversion barriers of this compound and its chalcogenides. []
Q11: How does the steric bulk of this compound influence its coordination chemistry?
A11: The bulky o-tolyl groups impose steric constraints, influencing the geometry and reactivity of metal complexes. For example, they can hinder intramolecular metallation in platinum(II) complexes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


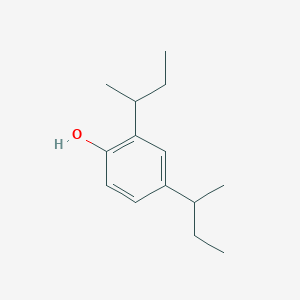
![Spiro[5.5]undecan-2-one](/img/structure/B155468.png)
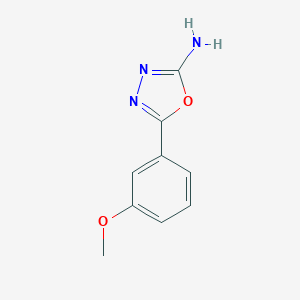
![Ethanone,1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-,(Z)-(9ci)](/img/structure/B155472.png)
